1-[4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]azepane
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Overview
Description
1-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AZEPANE is a heterocyclic compound that features a pyrazole ring, a pyrimidine ring, and an azepane ring. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AZEPANE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 1-ethyl-1H-pyrazole-4-amine with a suitable ketone reagent to form 1-(1-ethyl-1H-pyrazol-4-yl)ethanol.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the pyrazole derivative with a trifluoromethylated reagent under appropriate conditions.
Formation of the Azepane Ring: The final step involves the cyclization of the intermediate to form the azepane ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AZEPANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
1-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AZEPANE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antileishmanial and antimalarial activities.
Industry: Utilized in the development of new materials with enhanced chemical stability and performance.
Mechanism of Action
The mechanism of action of 1-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AZEPANE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways by binding to active sites or allosteric sites on proteins, thereby altering their activity.
Comparison with Similar Compounds
Similar Compounds
1-(1-ETHYL-1H-PYRAZOL-4-YL)ETHANONE: A precursor in the synthesis of the target compound.
HYDRAZINE-COUPLED PYRAZOLES: Known for their antileishmanial and antimalarial activities.
INDOLE DERIVATIVES: Exhibit diverse biological activities and are structurally similar due to the presence of heterocyclic rings.
Uniqueness
1-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AZEPANE is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C16H20F3N5 |
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Molecular Weight |
339.36 g/mol |
IUPAC Name |
1-[4-(1-ethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]azepane |
InChI |
InChI=1S/C16H20F3N5/c1-2-24-11-12(10-20-24)13-9-14(16(17,18)19)22-15(21-13)23-7-5-3-4-6-8-23/h9-11H,2-8H2,1H3 |
InChI Key |
NSEQRYQMVCCOTG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC(=NC(=N2)N3CCCCCC3)C(F)(F)F |
Origin of Product |
United States |
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